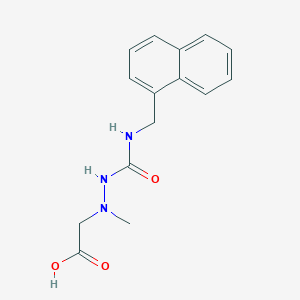
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is a complex organic compound with a unique structure that includes a naphthalene ring, a carbamoyl group, and a hydrazinyl acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazine derivative: This step involves the reaction of hydrazine with an appropriate acylating agent to form the hydrazine derivative.
Introduction of the naphthalene moiety: The naphthalene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the carbamoyl group: This step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the carbamoyl group.
Final assembly: The final step involves the coupling of the intermediate with acetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and the use of continuous flow reactors to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-2-((naphthalen-2-ylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a similar structure but with a different position of the naphthalene ring.
2-(1-Methyl-2-((phenylmethyl)carbamoyl)hydrazinyl)acetic acid: This compound has a phenyl ring instead of a naphthalene ring.
Uniqueness
2-(1-Methyl-2-((naphthalen-1-ylmethyl)carbamoyl)hydrazinyl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H17N3O3 |
|---|---|
Molekulargewicht |
287.31 g/mol |
IUPAC-Name |
2-[methyl-(naphthalen-1-ylmethylcarbamoylamino)amino]acetic acid |
InChI |
InChI=1S/C15H17N3O3/c1-18(10-14(19)20)17-15(21)16-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9-10H2,1H3,(H,19,20)(H2,16,17,21) |
InChI-Schlüssel |
YJQQCGNTGFCSCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)NC(=O)NCC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















